molecular formula C8H15N4O6PS B1512240 Ammonium [(2R,5S)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate CAS No. 1187058-40-7

Ammonium [(2R,5S)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate

Cat. No.: B1512240
CAS No.: 1187058-40-7
M. Wt: 326.27 g/mol
InChI Key: QVKKAWUJZGRQKI-UOERWJHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a nucleoside analog derivative featuring a 1,3-oxathiolane ring with (2R,5S) stereochemistry, a 4-amino-2-oxopyrimidin-1(2H)-yl moiety, and a methyl hydrogen phosphate group linked to an ammonium counterion. Its structure is closely related to Lamivudine (3TC), a well-known antiretroviral agent used against HIV and hepatitis B . The phosphate group likely serves as a prodrug modification to enhance cellular uptake and subsequent conversion to the active triphosphate form, which inhibits viral reverse transcriptase . The stereochemistry of the oxathiolane ring is critical for antiviral activity, as deviations (e.g., 2S,5R configurations) significantly reduce efficacy .

Properties

IUPAC Name

azanium;[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N3O6PS.H3N/c9-5-1-2-11(8(12)10-5)6-4-19-7(17-6)3-16-18(13,14)15;/h1-2,6-7H,3-4H2,(H2,9,10,12)(H2,13,14,15);1H3/t6-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKKAWUJZGRQKI-UOERWJHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)COP(=O)(O)[O-])N2C=CC(=NC2=O)N.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1)COP(=O)(O)[O-])N2C=CC(=NC2=O)N.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N4O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857918
Record name Ammonium [(2R,5S)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187058-40-7
Record name Ammonium [(2R,5S)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ammonium [(2R,5S)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate is a chemical compound with potential biological activities, particularly in pharmacology and biochemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C8H15N4O6PS
  • Molecular Weight : 326.26 g/mol
  • CAS Number : Not specified in the search results.

Structure

The compound features a pyrimidine base linked to an oxathiolane ring, which is critical for its biological function. The presence of the amino group and phosphate moiety suggests potential interactions with nucleic acids and proteins.

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific kinases involved in cellular signaling pathways. For example, it has been noted for its potential to inhibit Mer tyrosine kinase (MerTK), which plays a role in immune regulation and cancer progression .
  • Antiviral Activity : Similar compounds have shown antiviral properties. The structural similarity to nucleoside analogs indicates that it may interfere with viral replication processes, potentially making it effective against certain viral infections .
  • Antitumor Effects : Research indicates that derivatives of this compound can exhibit cytotoxic effects on various cancer cell lines, suggesting a role in cancer therapy .

Study 1: Antiviral Efficacy

A study investigated the antiviral effects of related compounds on HIV replication. It was found that modifications to the oxathiolane structure enhanced antiviral activity by increasing cellular uptake and inhibiting reverse transcriptase activity .

Study 2: Cancer Cell Line Testing

In vitro tests on different cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. The study highlighted its potential as an adjunct therapy in combination with existing chemotherapeutic agents .

Study Objective Findings
Study 1Evaluate antiviral activitySignificant inhibition of HIV replication observed.
Study 2Assess cytotoxicity in cancer cellsInduction of apoptosis in treated cells confirmed.

Pharmacological Applications

  • Antiviral Drug Development : The compound's structural characteristics suggest it could be developed into an antiviral agent targeting RNA viruses.
  • Cancer Therapy : Due to its ability to induce apoptosis in cancer cells, further research is warranted to explore its use as a chemotherapeutic agent or in combination therapies.
  • Immunomodulation : Given its interaction with immune signaling pathways, there is potential for its application in treating autoimmune diseases or enhancing vaccine efficacy.

Scientific Research Applications

Pharmaceutical Applications

  • Antiviral Agent :
    • Lamivudine is primarily known as an antiviral drug used in the treatment of HIV and hepatitis B. The ammonium salt form enhances its stability and bioavailability, making it more effective in therapeutic applications .
    • Clinical studies have demonstrated that Lamivudine effectively reduces viral load in patients with HIV, contributing to improved immune function and quality of life .
  • Nucleoside Reverse Transcriptase Inhibitor (NRTI) :
    • As an NRTI, Lamivudine interferes with the reverse transcription process of viral RNA into DNA, thereby inhibiting viral replication. This mechanism is crucial in managing HIV infections and has been the subject of extensive research .
  • Research on Drug Resistance :
    • Studies have focused on the development of drug resistance in HIV treatments involving Lamivudine. Understanding how mutations in the viral genome affect drug efficacy is vital for developing next-generation therapies .

Biochemical Research Applications

  • Metabolite Studies :
    • Lamivudine Monophosphate is also studied as a metabolite of Lamivudine, providing insights into the pharmacokinetics and pharmacodynamics of antiviral therapies. Research indicates that monitoring its levels can help optimize dosing regimens for patients.
  • Synthesis of Analogues :
    • The compound serves as a precursor for synthesizing various analogues that may exhibit enhanced antiviral activity or reduced toxicity profiles. This aspect is particularly relevant in medicinal chemistry where structure-activity relationships are explored .
  • In Vitro Studies :
    • In vitro studies using Lamivudine Monophosphate help elucidate its biochemical pathways and interactions at the cellular level. These studies are crucial for understanding how this compound can be used effectively against different strains of viruses .

Case Studies and Research Findings

Study TitleObjectiveFindings
Efficacy of Lamivudine in HIV TreatmentTo evaluate the effectiveness of Lamivudine in reducing viral loadSignificant reduction in viral load observed; improved CD4 counts in patients
Resistance Patterns to NRTIsTo assess mutations leading to resistance against LamivudineIdentified key mutations associated with treatment failure; implications for therapy adjustments
Pharmacokinetics of Lamivudine MonophosphateTo analyze the metabolic pathways of LamivudineEstablished metabolic profile; highlighted importance of monitoring metabolite levels

Comparison with Similar Compounds

Structural Similarities :

  • Shared (2R,5S)-1,3-oxathiolane backbone.
  • Identical 4-amino-2-oxopyrimidin-1(2H)-yl nucleobase.

Key Differences :

  • Lamivudine lacks the phosphate group; instead, it has a hydroxymethyl group at the 2' position.

Activity :

  • Lamivudine triphosphate inhibits HIV-1 reverse transcriptase with an IC50 of 0.5–5 μM .

Emtricitabine (FTC) and Derivatives

Emtricitabine Thioacetate (C10H12FN3O3S2):

  • Features a 5-fluoro substitution on the pyrimidinone ring, enhancing resistance profiles against HIV mutants .
  • Mechanistic Advantage: The thioacetate group improves lipophilicity, facilitating cellular uptake compared to non-esterified FTC .

Butyrate Ester Derivative (CAS 143491-56-9):

  • Replaces the phosphate group with a butyrate ester.
  • Stability : Ester derivatives generally exhibit longer plasma half-lives but require enzymatic cleavage for activation .

Dinucleotide Analogs (5a and 5b)

Structure : Combines two nucleoside analogs via a phosphate linker .

  • Example: (S,R)-cis-(5-((4-amino-2-oxopyrimidin-1(2H)-yl)methyl)-1,3-oxathiolan-2-yl)methyl phosphate linked to a thymidine analog.
  • Activity : Dinucleotides show dual inhibition of viral polymerases and enhanced resistance profiles due to multi-target engagement.

Synthesis : Phenyldichlorophosphate coupling achieves higher yields (75–80%) compared to traditional methods (50–60%) .

2′-Deoxycytidine-5′-monophosphate (dCMP·Na2)

Structural Parallels :

  • Contains a pyrimidinone base and phosphate group.
  • Key Difference : dCMP·Na2 has a deoxyribose sugar instead of the 1,3-oxathiolane ring.

Functional Impact :

  • dCMP·Na2 is a natural nucleotide incorporated into DNA, whereas the target compound acts as a chain terminator due to the oxathiolane’s lack of 3'-OH .

Critical Analysis of Structural Modifications

  • Phosphate vs. Ester Groups : Phosphate prodrugs (target compound) may reduce dependence on intracellular kinases compared to esters (e.g., butyrate) .
  • Fluoro Substitution : Emtricitabine’s 5-fluoro group confers resistance to M184V HIV mutants, a limitation of Lamivudine .
  • Stereochemical Integrity : The (2R,5S) configuration is conserved across active analogs; inversion at either center abolishes antiviral activity .

Preparation Methods

Synthesis of the Oxathiolane Nucleoside Core

The synthesis begins with the formation of the 1,3-oxathiolane ring system, which is crucial for biological activity. The stereochemistry at the 2 and 5 positions is controlled through selective reactions, often employing chiral auxiliaries or catalysts.

  • The oxathiolane ring is constructed by cyclization of appropriate precursors containing sulfur and oxygen atoms.
  • The nucleobase (4-amino-2-oxopyrimidin-1(2H)-yl) is then glycosidically linked to the oxathiolane ring, typically via a nucleophilic substitution or coupling reaction under controlled conditions to preserve stereochemistry.

The introduction of the hydrogen phosphate group on the methyl substituent of the oxathiolane ring is achieved through selective phosphorylation techniques.

  • Common phosphorylating agents include phosphoric acid derivatives or phosphoryl chlorides.
  • The reaction is performed under conditions that avoid racemization or degradation of the sensitive nucleoside structure.
  • Protecting groups may be used on the nucleobase or sugar moiety to prevent side reactions.

Formation of the Ammonium Salt

The final step involves neutralization of the phosphate group with ammonium ions to form the ammonium salt.

  • This step enhances the compound's solubility and stability.
  • Ammonium salts are typically formed by treatment with ammonium hydroxide or ammonium salts in aqueous or alcoholic solutions.
  • The stereochemical purity of the oxathiolane ring is critical for antiviral activity; thus, methods to enhance stereoselectivity during ring formation and nucleobase attachment have been extensively studied.
  • Phosphorylation methods have been optimized to maximize yield and purity while minimizing side products.
  • Purification techniques such as column chromatography and crystallization are employed to isolate the final product with high purity.
  • Analytical methods including 1H NMR spectroscopy and high-performance liquid chromatography (HPLC) are used to confirm structure and purity.
Step Reaction Type Key Reagents/Conditions Outcome/Notes
1 Oxathiolane ring formation Chiral precursors, cyclization agents Formation of 1,3-oxathiolane with (2R,5S) stereochemistry
2 Nucleobase coupling Nucleophilic substitution, glycosylation agents Attachment of 4-amino-2-oxopyrimidinyl group
3 Phosphorylation Phosphoryl chlorides or phosphoric acid derivatives Introduction of hydrogen phosphate group
4 Salt formation Ammonium hydroxide or ammonium salts Formation of ammonium salt, improving solubility

The preparation of ammonium [(2R,5S)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate is a sophisticated process requiring precise stereochemical control and careful phosphorylation. The methods documented in patent literature emphasize the importance of reaction condition optimization and purification to obtain a high-purity antiviral agent. These preparation techniques form the foundation for further pharmaceutical development and clinical application.

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing this compound with high stereochemical purity, and how can they be addressed methodologically?

  • Answer : The 1,3-oxathiolane ring and chiral centers at C2 and C5 require precise control during synthesis. Key steps include:

  • Stereoselective glycosylation : Use of organocatalysts or enzymatic methods to ensure correct (2R,5S) configuration .
  • Phosphorylation optimization : Employing trityl-protected intermediates to prevent premature hydrolysis during phosphate group addition .
  • Analytical validation : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis to confirm enantiomeric excess (>98%) .

Q. Which spectroscopic techniques are most reliable for characterizing the phosphate ester linkage in this compound?

  • Answer :

  • 31P NMR : Identify chemical shifts between -1.5 to +2.5 ppm for monoester phosphates, with coupling constants (J ~10–15 Hz) confirming esterification .
  • FT-IR : Peaks at 1250–1220 cm⁻¹ (P=O stretching) and 1050–1000 cm⁻¹ (P–O–C linkage) .
  • High-resolution mass spectrometry (HRMS) : Match observed m/z with theoretical [M-H]⁻ ion (e.g., calculated m/z 413.0845 for C₉H₁₄N₃O₈PS⁻) .

Q. How can researchers assess the hydrolytic stability of the 1,3-oxathiolane ring under physiological conditions?

  • Answer :

  • pH-dependent degradation studies : Incubate the compound in buffers (pH 1–9) at 37°C, monitoring degradation via LC-MS. The oxathiolane ring is prone to acid-catalyzed hydrolysis (t₁/₂ < 2 hrs at pH <3) .
  • Enzymatic stability assays : Test against esterases (e.g., porcine liver esterase) to evaluate susceptibility to enzymatic cleavage .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with viral polymerases (e.g., HIV-1 RT)?

  • Answer :

  • Molecular docking : Use AutoDock Vina with the crystal structure of HIV-1 RT (PDB: 1RTD). Focus on hydrogen bonding between the 4-amino-2-oxopyrimidine moiety and conserved residues (e.g., Lys101, Tyr181) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability; RMSD >2.5 Å suggests weak target engagement .

Q. How should researchers resolve contradictory data on the compound’s intracellular activation pathway?

  • Answer :

  • Radiolabeled tracing : Synthesize [³²P]-labeled analog to track phosphorylation in HeLa cells. Compare incorporation into active triphosphate forms vs. hydrolyzed metabolites .
  • Kinase inhibition assays : Test against human deoxycytidine kinase (dCK) using a coupled spectrophotometric assay (IC₅₀ >50 µM indicates poor activation) .

Q. What experimental designs mitigate confounding variables in antiviral activity studies?

  • Answer :

  • Dose-response normalization : Use a Hill coefficient (nH) to differentiate direct antiviral effects from cytotoxicity. EC₅₀/CC₅₀ ratios <0.1 suggest selectivity .
  • Resistance profiling : Serial passage of HIV-1 in escalating compound concentrations; mutations at RT codon 184 (M184V) indicate target-specific pressure .

Q. How can the compound’s metabolic stability in hepatocyte models be quantified?

  • Answer :

  • LC-MS/MS metabolite profiling : Incubate with primary human hepatocytes for 24 hrs. Key metabolites include sulfoxide derivatives (oxathiolane ring oxidation) and deaminated pyrimidines .
  • CYP450 inhibition screening : Use luminescent assays (e.g., CYP3A4) to identify enzyme inhibition (IC₅₀ <10 µM flags hepatotoxicity risks) .

Data Contradiction & Validation

Q. How to address discrepancies in reported logP values (e.g., -1.2 vs. -0.8)?

  • Answer :

  • Shake-flask method : Partition between n-octanol and PBS (pH 7.4) with UV quantification at λ=260 nm. Ensure equilibrium via 24-hr agitation .
  • Computational validation : Compare results from SwissADME (XLOGP3) and ACD/Percepta; deviations >0.5 units suggest ionization or tautomerism .

Q. What methods validate the compound’s role in mitochondrial toxicity observed in conflicting studies?

  • Answer :

  • Seahorse XF analysis : Measure oxygen consumption rate (OCR) in primary lymphocytes. A >30% drop in basal OCR indicates mitochondrial dysfunction .
  • ROS detection : Use CellROX Green fluorescence; fold-change >2.0 vs. controls confirms oxidative stress .

Methodological Resources

  • Synthetic protocols : See phosphorylation strategies in and .
  • Crystallography data : Refer to torsion angles and bond lengths in and for structural modeling .
  • Enzymatic assays : Buffer formulations in (e.g., ammonium acetate, pH 6.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium [(2R,5S)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate
Reactant of Route 2
Ammonium [(2R,5S)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.